![molecular formula C18H14N2O3S B2825722 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 892300-30-0](/img/structure/B2825722.png)
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
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Overview
Description
This compound is a derivative of pyrimidin-4-one, which is a class of compounds known for their biological activity . The presence of the benzofuro and methoxybenzyl groups could potentially enhance its biological activity, but without specific studies on this compound, it’s hard to say for certain.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. Similar compounds have shown to participate in various reactions, often involving the opening or closing of the ring structures .Scientific Research Applications
Synthesis and Characterization
The synthesis of novel heterocyclic compounds derived from visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil has led to the development of various compounds, including 3-methylbenzodifuran derivatives, with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These synthesized compounds have opened pathways for further exploration in the development of new therapeutic agents.
Antibacterial and Antifungal Activities
New derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have shown promising antibacterial and antifungal activities. The synthesis of 2-(4/3-substitutedbenzyl)thieno[2,3-d]pyrimidin-4(3H)-ones and their tetrahydrobenzo derivatives demonstrated significant activity against strains of Gram-positive and Gram-negative bacteria, as well as yeast-like fungi, showcasing their potential as novel antimicrobial agents (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).
Antiproliferative Potential
The synthesis of planar benzo[3',2':5,6]thiopyrano[4,3-d]pyrimidine derivatives has indicated the antiproliferative ability against human tumor cell lines, highlighting a potential pathway for the development of cancer therapeutics. Among these compounds, specific derivatives showed capacity to inhibit cell growth, suggesting their relevance in anticancer research (Marini, Settimo, Salerno, Motta, Simorini, Taliani, Bertini, Gia, & Via, 2008).
Inhibitory Activity on Enzymes
The compound and its derivatives have been studied for their inhibitory activity on various enzymes, including dihydrofolate reductases from pathogens like Pneumocystis carinii and Mycobacterium avium. These studies reveal the compound's potential utility in treating infections in immunocompromised patients, offering a significant advantage over existing treatments by showing marked improvement in potency and species selectivity (Rosowsky, Forsch, & Queener, 2002).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-22-12-6-4-5-11(9-12)10-20-17(21)16-15(19-18(20)24)13-7-2-3-8-14(13)23-16/h2-9H,10H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGINYJKDVFMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one |
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